
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is a complex organic compound that belongs to the naphthoquinone family. This compound is characterized by its unique structure, which includes an anilino group and two hydroxyl groups attached to a dihydronaphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve steps such as:
- Dissolving 1,4-naphthoquinone in a suitable solvent (e.g., ethanol).
- Adding aniline to the solution.
- Heating the mixture to a specific temperature (e.g., 80-100°C) for a certain period (e.g., 2-4 hours).
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the process.
化学反応の分析
Types of Reactions: 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anilino-naphthoquinones.
科学的研究の応用
6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and potential therapeutic applications.
Industry: Utilized in the production of pigments and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
類似化合物との比較
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K precursor.
Juglone: A naturally occurring naphthoquinone with antimicrobial properties.
Uniqueness: 6-Anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the presence of both anilino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
112465-93-7 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
6-anilino-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C16H13NO4/c18-11-6-7-12(19)15-14(11)13(20)8-10(16(15)21)17-9-4-2-1-3-5-9/h1-5,8,17,20-21H,6-7H2 |
InChIキー |
JKBZJVQNIJJRNR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C(=CC(=C2C1=O)O)NC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



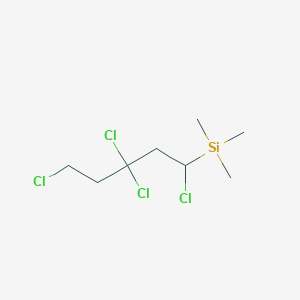
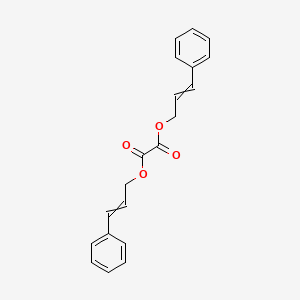
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
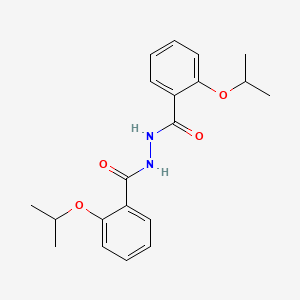
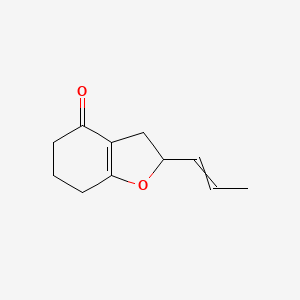
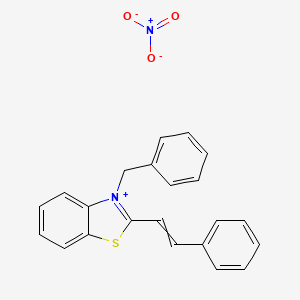
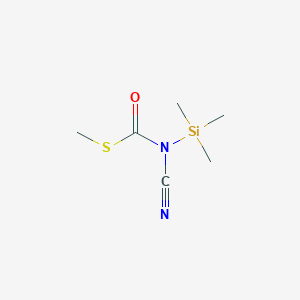
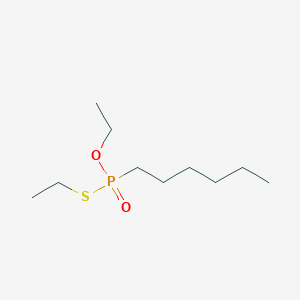

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)


